![molecular formula C32H35NO6 B034368 5-(N-Dodecanoyl)aminofluorescein CAS No. 107827-77-0](/img/structure/B34368.png)
5-(N-Dodecanoyl)aminofluorescein
Overview
Description
5-(N-Dodecanoyl)aminofluorescein is a lipophilic fluorescein-derivative . It is a fluorescent dye molecule that has been employed as a tool for investigating the structure and functionality of proteins, facilitating cell imaging within live tissue, and monitoring cell and molecular movement in living organisms .
Molecular Structure Analysis
The molecular formula of 5-(N-Dodecanoyl)aminofluorescein is C32H35NO6 . The structure includes a fluorescein moiety, which is a xanthene dye, and a dodecanoyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
5-(N-Dodecanoyl)aminofluorescein appears as a yellow to beige powder . It has a molecular weight of 529.62 . It is soluble in solvents like DMF and DMSO .
Scientific Research Applications
Cellular Imaging
5-Dodecanoylaminofluorescein is used in cellular imaging. It is a substrate that, once inside the cell, is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells . This fluorescent product can be used to image and study the cells.
Flow Cytometry
Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. 5-Dodecanoylaminofluorescein is used in flow cytometry as it produces a fluorescent product that can be detected and measured .
Protein Assays & Analysis
5-Dodecanoylaminofluorescein can be used in protein assays and analysis. The fluorescent product it produces can be used to study the presence and behavior of proteins in the cells .
Secondary Detection
5-Dodecanoylaminofluorescein can be used in secondary detection methods. After the primary detection method has been used, this compound can be used to produce a fluorescent product that provides additional information about the cells .
Cellular Senescence Detection
5-Dodecanoylaminofluorescein is used in the detection of cellular senescence. Cellular senescence is a state of stable growth arrest and is characterized by morphological and metabolic alterations, altered gene expression, and upregulation of pro-inflammatory secretomes . This compound is used as a substrate for β-galactosidase, an enzyme that is upregulated in senescent cells .
Drug Screening
5-Dodecanoylaminofluorescein can be used in drug screening. The fluorescent product it produces can be used to detect the effects of potential drug candidates on cells .
Mechanism of Action
Target of Action
5-Dodecanoylaminofluorescein, also known as AFC12, is primarily a lipophilic fluorescent probe . It is a free-fatty-acid conjugate of fluorescein . The compound’s primary targets are the cellular membranes, where it has been used in membrane fluidity studies .
Mode of Action
The compound interacts with its targets (cellular membranes) by integrating into the lipid bilayer due to its lipophilic nature . It has been used to determine the critical micelle concentration of detergents . This suggests that AFC12 can interact with and become incorporated into micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid.
Biochemical Pathways
Given its use in membrane fluidity studies and the determination of critical micelle concentration of detergents , it can be inferred that AFC12 likely affects pathways related to lipid metabolism and membrane dynamics.
Result of Action
The molecular and cellular effects of AFC12’s action primarily involve changes in membrane fluidity . By integrating into the lipid bilayer, AFC12 can influence the physical properties of the membrane, including its fluidity. This can potentially affect various cellular processes that depend on membrane properties, such as signal transduction, transport of substances across the membrane, and cell adhesion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AFC12. For instance, the presence of detergents can affect the compound’s ability to integrate into micelles . Furthermore, the compound’s fluorescent properties might be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNRUQFWKRLMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148298 | |
Record name | 5-(N-Dodecanoyl)aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Dodecanoyl)aminofluorescein | |
CAS RN |
107827-77-0 | |
Record name | 5-(N-Dodecanoyl)aminofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(N-Dodecanoyl)aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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